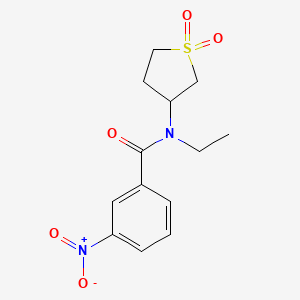

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide

Übersicht

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide, commonly known as DTT-3ET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DTT-3ET is a derivative of nitrobenzamide and is known for its potent antioxidant and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamide derivatives, including N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide, have been investigated for their antioxidant potential. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. Some synthesized compounds demonstrated more effective antioxidant activity than standard compounds . These properties make them relevant for applications in health supplements, food preservation, and cosmetics.

Antibacterial Properties

In vitro studies have evaluated the antibacterial activity of benzamide compounds against both gram-positive and gram-negative bacteria. Researchers compared these compounds with control drugs. While not all benzamides exhibited significant antibacterial effects, some showed promising results. Understanding their mechanisms of action could lead to novel antimicrobial agents .

Drug Discovery and Medicinal Chemistry

Benzamides, including N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide, are part of a broader class of amide compounds used in drug discovery. Their diverse biological activities, such as anti-tumor, anti-inflammatory, and anti-microbial effects, make them valuable targets for medicinal chemistry research . Scientists explore their potential as lead compounds for developing new drugs.

Industrial Applications

Amides find applications beyond medicine. Benzamides are used in industrial sectors such as plastics, rubber, paper, and agriculture. For instance, they play a role in polymer synthesis, where their chemical properties contribute to material strength and stability . Understanding their behavior in industrial processes is essential for optimizing production.

Biological Molecules and Proteins

Amides are structural components found in biological molecules, including proteins. Benzamides may interact with enzymes, receptors, or other cellular targets. Researchers investigate their binding affinity and selectivity, aiming to design compounds with specific biological functions . These studies bridge the gap between chemistry and biology.

Natural Product Synthesis

Benzamides occur naturally in various organisms. Researchers explore their biosynthesis pathways and potential roles in plants, animals, or microorganisms. Understanding how these compounds are produced and regulated sheds light on their ecological significance and may inspire synthetic approaches for drug development .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-2-14(12-6-7-21(19,20)9-12)13(16)10-4-3-5-11(8-10)15(17)18/h3-5,8,12H,2,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLFVFEESSFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181714 | |

| Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898405-32-8 | |

| Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898405-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

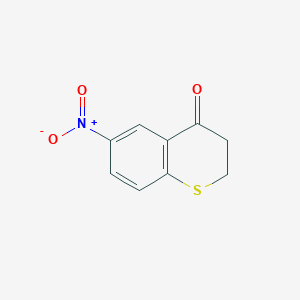

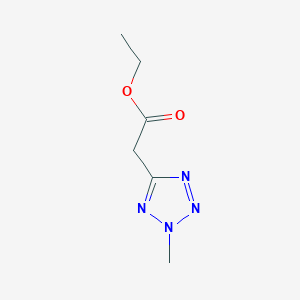

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)

![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)

![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B3058447.png)